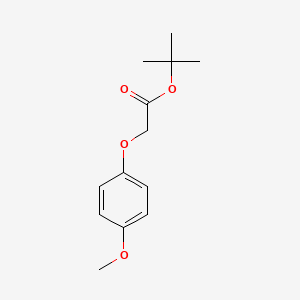

Tert-butyl 2-(4-methoxyphenoxy)acetate

Description

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl 2-(4-methoxyphenoxy)acetate |

InChI |

InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3 |

InChI Key |

RBNFEKLPKFMLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate typically involves two key transformations:

- Formation of 4-methoxyphenoxyacetic acid or its derivatives : This step introduces the phenoxy group with a para-methoxy substituent.

- Esterification with tert-butanol or tert-butyl protecting groups : This step forms the tert-butyl ester functionality.

The order of these steps and the choice of reagents can vary depending on the synthetic route and desired purity.

Method 1: Direct Esterification of 4-Methoxyphenoxyacetic Acid with tert-Butanol

One conventional approach involves esterifying 4-methoxyphenoxyacetic acid with tert-butanol under acidic catalysis or using coupling agents.

-

- 4-Methoxyphenoxyacetic acid (starting material)

- tert-Butanol (esterifying alcohol)

- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents like EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

- Solvent: dichloromethane or other aprotic solvents

- Temperature: 0°C to room temperature

- Reaction time: 0.5 to several hours

-

- The acid and tert-butanol are mixed with the catalyst or coupling agent.

- The reaction is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is extracted, dried, and concentrated.

- Purification is performed by recrystallization or column chromatography.

Method 2: Alkylation of 4-Methoxyphenol with tert-Butyl Bromoacetate

An alternative method involves the nucleophilic substitution (SN2) reaction of 4-methoxyphenol with tert-butyl bromoacetate to form the ether linkage directly.

-

- 4-Methoxyphenol (nucleophile)

- tert-Butyl bromoacetate (alkylating agent)

- Base: potassium carbonate or sodium hydride (to deprotonate phenol)

- Solvent: aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone

- Temperature: ambient to reflux

- Reaction time: several hours

-

- The phenol is deprotonated by the base to form the phenolate ion.

- tert-Butyl bromoacetate is added to the reaction mixture.

- The nucleophilic phenolate attacks the electrophilic carbon in the bromoacetate, displacing bromide and forming the ether bond.

- The reaction progress is monitored by TLC or gas chromatography (GC).

- Workup involves extraction, drying, and purification by recrystallization or chromatography.

Method 3: Two-Phase Reaction System Utilizing Sterically Hindered Bases

A patented method describes the selective activation of phenolic hydroxyl groups in 2-tert-butyl hydroquinone derivatives, which can be adapted to synthesize this compound analogs.

-

- Use of sterically hindered bases such as sodium hydride, potassium hydride, or potassium tert-butoxide.

- Aprotic solvents like tetrahydrofuran or dimethylformamide.

- Selective methylation or alkylation via SN1 or SN2 mechanisms.

- Recrystallization to obtain high-purity products.

-

- High selectivity due to steric hindrance.

- Potential for high purity and yield.

- Environmentally friendly solvents and conditions.

Data Table: Summary of Preparation Methods

Full Research Findings and Notes

Selectivity and Base Choice : The use of sterically hindered bases such as sodium hydride and potassium tert-butoxide is critical in achieving selective deprotonation of phenolic hydroxyl groups without affecting other functional groups. This selectivity facilitates efficient SN2 substitution with alkyl halides like tert-butyl bromoacetate.

Solvent Effects : Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetone are preferred because they stabilize the charged intermediates and enhance nucleophilicity of phenolate ions, improving reaction rates and yields.

Purification : Recrystallization and flash chromatography are standard purification methods to isolate this compound with high purity. Characterization by NMR (1H and 13C), IR, and mass spectrometry confirms structure and purity.

Green Chemistry Considerations : Emerging methods such as visible-light photoredox catalysis offer environmentally friendly alternatives with milder conditions and reduced waste, though their direct application to this compound synthesis requires further development.

Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are routinely used to monitor reaction progress and optimize conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenoxy compounds. These products have various applications in organic synthesis and material science .

Scientific Research Applications

Tert-butyl 2-(4-methoxyphenoxy)acetate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl 2-(4-methoxyphenoxy)acetate with Analogues

Key Observations :

- Aromatic Modifications : Chromen- or benzofuran-containing analogues (e.g., ) introduce planar aromatic systems, enhancing UV absorbance and π-stacking interactions.

- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) reduce electron density, affecting reactivity in nucleophilic substitutions.

Reactivity Insights :

- Esterification : Tert-butyl esters are typically synthesized under basic conditions (e.g., K₂CO₃) due to the poor leaving group ability of tert-butoxide .

- Knoevenagel Condensation: Electron-deficient aldehydes (e.g., 4-methoxybenzaldehyde) react efficiently with tert-butyl cyanoacetate, forming α,β-unsaturated esters .

Table 3: Comparative Properties

Notable Trends:

- Lipophilicity: Longer alkyl chains (e.g., propanoate in 4b) increase LogP, impacting membrane permeability .

- Antioxidant Activity : Methoxy and tert-butyl groups synergize to scavenge free radicals, as seen in BHA analogues .

Crystallographic and Spectroscopic Data

- Crystal Packing: this compound derivatives exhibit intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking, as observed in related compounds like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate .

- NMR Shifts: The 4-methoxyphenoxy group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while tert-butyl protons resonate at δ 1.2–1.4 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-methoxyphenoxy)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via esterification of 2-(4-methoxyphenoxy)acetic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Solvent choice (e.g., dichloromethane or toluene) and reflux duration (typically 6-12 hours) significantly impact yield. For example, toluene enhances reaction efficiency due to its high boiling point, facilitating azeotropic water removal .

- Key Data :

- Typical yield range: 65–85% under optimized conditions.

- Purity verification: Post-synthesis column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.45 ppm (t-Bu, 9H), δ 3.75 ppm (OCH₃, 3H), δ 4.55 ppm (CH₂COO, 2H), and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms ester carbonyl (~168 ppm) and quaternary t-Bu carbon (~80 ppm) .

- Mass Spectrometry : ESI-MS ([M+Na]⁺) should match the molecular ion at m/z 279.1 (C₁₃H₁₈O₅Na).

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Reaction Mechanism : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the tert-butyl ester acts as a steric shield, directing reactivity to the phenoxy-acetate moiety. For example, in Suzuki-Miyaura couplings, the acetate’s α-carbon undergoes palladium-catalyzed cross-coupling with arylboronic acids .

- Key Data :

- Turnover frequency (TOF): 0.8–1.2 s⁻¹ for Pd(PPh₃)₄-catalyzed reactions.

- Side reactions: Competing hydrolysis of the ester group (<5%) in aqueous conditions.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., IC₅₀ values varying by 10-fold across studies) may arise from assay conditions (e.g., bacterial strain variability or solvent effects).

- Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Conduct structure-activity relationship (SAR) studies to isolate bioactive moieties (e.g., replacing t-Bu with methyl to reduce steric hindrance) .

Q. What experimental designs are recommended for studying the regioselectivity of this compound in electrophilic aromatic substitution?

- Methodology :

- Directing Group Analysis : Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to probe regioselectivity. The methoxy group directs electrophiles to the para position relative to the phenoxy group.

- Competitive Experiments : Compare reactivity with non-methoxy analogs (e.g., tert-butyl 2-phenoxyacetate) to quantify directing effects .

- Data Table :

| Electrophile | Major Product (Position) | Yield (%) |

|---|---|---|

| Br₂ | 3-Bromo derivative | 72 |

| HNO₃ | 3-Nitro derivative | 65 |

Methodological Challenges and Solutions

Q. How can researchers mitigate ester hydrolysis during functionalization of this compound?

- Optimization :

- Use anhydrous solvents (e.g., THF over DMSO) and inert atmospheres (N₂/Ar).

- Add molecular sieves (3Å) to scavenge water.

- Substitute t-Bu with more hydrolytically stable groups (e.g., benzyl esters) for aqueous-phase reactions .

Q. What strategies enhance the compound’s solubility for in vitro assays without altering bioactivity?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Convert the ester to a water-soluble phosphate prodrug, which hydrolyzes in vivo .

Data Contradiction Analysis

Q. Why do computational models predict conflicting binding affinities for this compound in enzyme inhibition studies?

- Root Cause : Variations in docking software (e.g., AutoDock vs. Glide) and force fields (e.g., AMBER vs. CHARMM) affect pose prediction.

- Validation :

- Cross-validate with experimental IC₅₀ data.

- Perform molecular dynamics simulations (>100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.